molecular formula C11H10N2O2 B2750203 1-Methyl-2-phenylimidazole-5-carboxylic acid CAS No. 147591-67-1

1-Methyl-2-phenylimidazole-5-carboxylic acid

Cat. No.: B2750203
CAS No.: 147591-67-1
M. Wt: 202.213
InChI Key: JLWWEKXBUXQAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-phenylimidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.213. The purity is usually 95%.
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Scientific Research Applications

C-C Bond Cleavage in Synthetic Chemistry

Role in Membrane Technology

1-Methylimidazole derivatives have been investigated for their potential in enhancing the performance of reverse osmosis (RO) membranes. These studies reveal that such derivatives can improve membrane flux and rejection rates, making them valuable additives in the production of high-performance RO membranes for water purification and desalination applications (L. Yingying et al., 2020).

Esterification Catalysis

Research on Brønsted acidic ionic liquids, including 1-methylimidazolium derivatives, has shown their efficacy as green catalysts for the esterification of carboxylic acids with alcohols. These catalysts allow for efficient yields and easy separation of products, contributing to more sustainable and environmentally friendly chemical processes (Hua-Ping Zhu et al., 2003).

Synthesis of Novel Compounds

The synthesis and evaluation of novel compounds, including those based on benzimidazole derivatives, have been explored for their potential biological activities. For instance, derivatives of benzimidazole have been synthesized and tested for anti-inflammatory and antimicrobial activities, offering insights into the development of new therapeutic agents (B. Tozkoparan et al., 1999); (S. Ozden et al., 2005).

Structural and Spectral Characterizations

Metal-organic frameworks (MOFs) constructed from benzimidazole-carboxylate derivatives, like those structurally related to 1-Methyl-2-phenylimidazole-5-carboxylic acid, have been characterized for their unique structural and luminescent properties. These findings contribute to the expanding field of MOF applications in catalysis, gas storage, and sensing technologies (Yanze Yao et al., 2008).

Future Directions

Imidazole and its derivatives have shown a broad range of bioactivities, making them an increasingly active and attractive topic of medicinal chemistry . The development of imidazole-containing drugs is an active area of research, and this work can guide medicinal chemists in the design of new imidazole compounds with different biological profiles .

Properties

IUPAC Name

3-methyl-2-phenylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-9(11(14)15)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWWEKXBUXQAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.2 g of ethyl 1-methyl-2-phenyl-1H-5-imidazolecarboxylate was dissolved in 20 ml ethanol and 2 ml of 5N sodium hydroxide was added, followed by heating under reflux for 1 hour. The reaction solution was ice-cooled and neutralized with 2N hydrochloric acid, followed by extracting with a mixed solvent of ethyl acetate and tetrahydrofuran. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated, to give 1.1 g of 1-methyl-2-phenyl-1H-5-imidazolecarboxylic acid.
Name
ethyl 1-methyl-2-phenyl-1H-5-imidazolecarboxylate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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